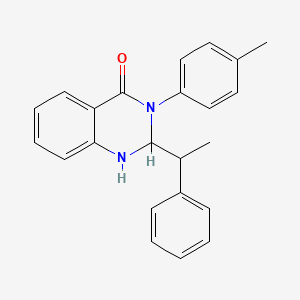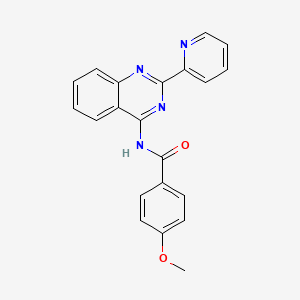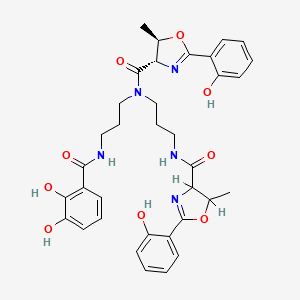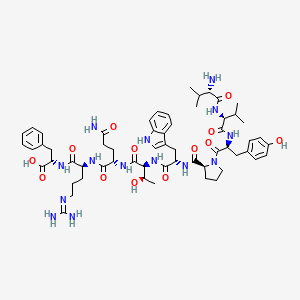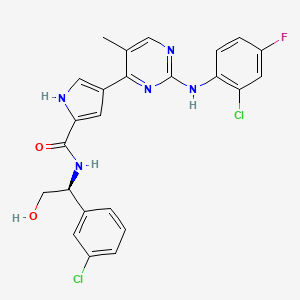![molecular formula C11H10N2OS2 B1683638 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 189057-68-9](/img/structure/B1683638.png)
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol
描述
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a heterocyclic compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.34 g/mol . This compound contains a pyrimidine ring substituted with phenylsulfanyl and sulfanyl groups, making it an interesting subject for research in various scientific fields.
准备方法
The synthesis of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be achieved through several methods:
Introduction of an arylsulfanyl group into uracil by lithiation:
Nucleophilic substitution of the halogen in 6-chloropyrimidines: This method uses nucleophilic substitution to introduce the arylsulfanyl group into the pyrimidine ring.
Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate: This method involves the reaction of a Grignard reagent with S-phenyl benzenesulfonothiolate to form the desired compound.
Cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates: This method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate to the final product.
化学反应分析
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol has several scientific research applications:
作用机制
The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and sulfanyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of specific signaling pathways .
相似化合物的比较
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be compared with other similar compounds, such as:
6-(Phenylsulfanyl)uracil: This compound has a similar structure but lacks the sulfanyl group at position 2.
6-(Phenylselanyl)uracil: This compound contains a phenylselanyl group instead of a phenylsulfanyl group.
6-Arylmethyl derivatives of uracil: These compounds have various arylmethyl groups attached to the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBGGWDZYETPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


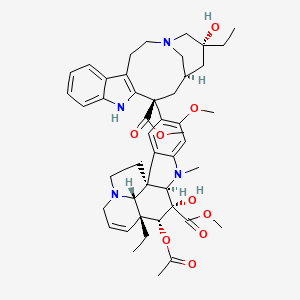
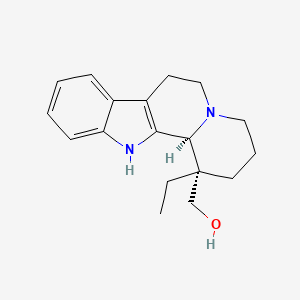
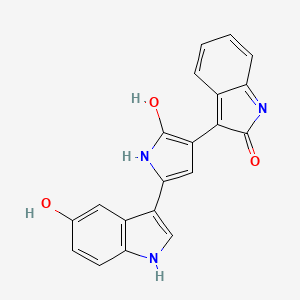
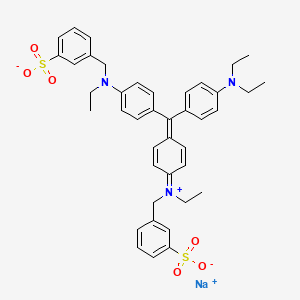
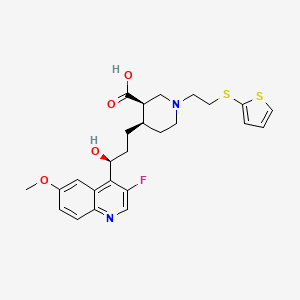
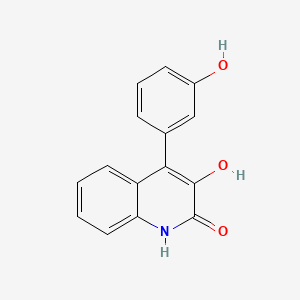
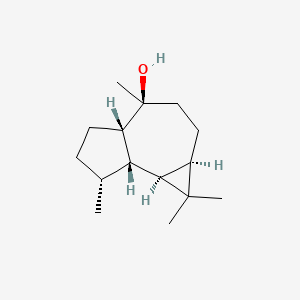
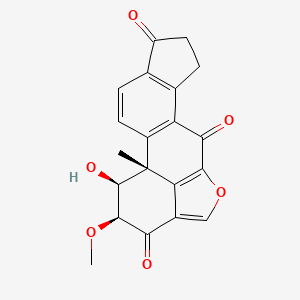
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
